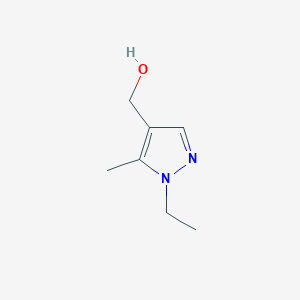

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethyl-5-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-6(2)7(5-10)4-8-9/h4,10H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYVPWYZXQJMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354892 | |

| Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494214-31-2 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494214-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

For researchers, scientists, and professionals in drug development, (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is a valuable heterocyclic building block. Its synthesis is a multi-step process that can be accomplished through various routes. This guide details a common and effective pathway, including experimental protocols and quantitative data, to provide a comprehensive resource for its preparation.

A prevalent and logical synthetic approach for this compound involves a two-step process. The first step is the formylation of 1-ethyl-5-methyl-1H-pyrazole to yield the key intermediate, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This is commonly achieved through the Vilsmeier-Haack reaction. The subsequent step involves the reduction of this aldehyde to the desired primary alcohol.

Experimental Protocols

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2]

Materials:

-

1-ethyl-5-methyl-1H-pyrazole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1-ethyl-5-methyl-1H-pyrazole in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-dimethylformamide (DMF) to the solution.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess reagents.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol can be effectively carried out using a mild reducing agent such as sodium borohydride.

Materials:

-

1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Distilled water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in a mixture of methanol and dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of distilled water, followed by 1 M HCl to neutralize the excess sodium borohydride.

-

Adjust the pH of the solution to approximately 7 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by column chromatography.

Quantitative Data

| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 1-ethyl-5-methyl-1H-pyrazole | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | POCl₃, DMF | Dichloromethane | 75-85 | >95 |

| 2 | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | This compound | NaBH₄ | Methanol, Dichloromethane | 85-95 | >98 |

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

This technical guide provides a foundational understanding of a common synthetic route to this compound. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

Synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route for the preparation of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, a valuable building block in the development of novel chemical entities for the pharmaceutical and agrochemical industries. The synthesis is predicated on the chemical reduction of the corresponding pyrazole-4-carbaldehyde.

Synthetic Pathway Overview

The preparation of this compound is most directly achieved through the reduction of the aldehyde precursor, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This transformation is a standard and efficient method for the synthesis of primary alcohols. The overall reaction is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound from 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. The protocol is based on analogous, well-established reduction procedures for similar pyrazole derivatives[1].

Materials:

-

1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄ reduction) or Tetrahydrofuran (THF, anhydrous, for LiAlH₄ reduction)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure using Sodium Borohydride (Preferred for safety and ease of handling):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Procedure using Lithium Aluminum Hydride (For potentially higher reactivity):

Note: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure should only be performed by trained personnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.1 - 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Substrate: Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as indicated by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then deionized water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filtration: A granular precipitate should form. Stir the mixture for 15-30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.

-

Drying and Solvent Evaporation: Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product.

-

Purification: Purify as needed by column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Typical Yield | 85-95% (expected) |

| Physical Appearance | White to off-white solid or colorless oil |

| Purity (post-purification) | >95% |

Logical Workflow for Synthesis

The logical workflow for the synthesis and characterization of the target compound is outlined below.

References

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds. This technical guide provides a summary of the available information on the chemical structure, properties, and a proposed synthetic route for this compound. Due to the limited availability of specific experimental data for this compound, some properties are estimated based on structurally similar molecules.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole ring substituted with an ethyl group at the N1 position, a methyl group at the C5 position, and a hydroxymethyl group at the C4 position.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (Isomer)[1] | (1-methyl-1H-pyrazol-4-yl)methanol (Analogue) |

| CAS Number | 494214-31-2 | 1006464-74-9 | 112029-98-8 |

| Molecular Formula | C₇H₁₂N₂O | C₇H₁₂N₂O | C₅H₈N₂O |

| Molecular Weight | 140.18 g/mol | 140.18 g/mol | 112.13 g/mol |

| IUPAC Name | This compound | (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol | (1-methyl-1H-pyrazol-4-yl)methanol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| XLogP3 | Data not available | 0.1 | -0.7 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 2 | 2 | 2 |

Note: Some properties for this compound are not publicly available and are therefore listed as "Data not available". The properties of the isomer and analogue are provided for comparative purposes.

Proposed Synthesis

Proposed Experimental Protocol:

Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate

A common method for the synthesis of the pyrazole core is the condensation of a β-dicarbonyl compound with a hydrazine. For this specific molecule, the reaction would involve ethyl 2-formyl-3-oxobutanoate and ethylhydrazine.

-

Materials: Ethyl 2-formyl-3-oxobutanoate, ethylhydrazine, ethanol, catalytic amount of acid (e.g., acetic acid).

-

Procedure:

-

Dissolve ethyl 2-formyl-3-oxobutanoate in ethanol.

-

Add ethylhydrazine to the solution, followed by a catalytic amount of acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate.

-

Step 2: Reduction to this compound

The synthesized ester can then be reduced to the corresponding alcohol using a suitable reducing agent, such as lithium aluminum hydride (LAH). A detailed protocol for a similar reduction is available for the synthesis of (1H-pyrazol-4-yl)methanol[2].

-

Materials: Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), water, 1 M sodium hydroxide (NaOH) solution, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate in anhydrous THF to the LAH suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and carefully quench the reaction by the sequential dropwise addition of water, followed by 1 M NaOH solution.

-

Stir the resulting mixture for 20 minutes.

-

Add anhydrous MgSO₄ to dry the mixture and stir for an additional 30 minutes at room temperature.

-

Filter the solids through celite and wash the filter cake with THF and methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

-

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.

Given this, this compound could serve as a valuable building block in drug discovery programs. Its structural features could be modified to optimize binding to various biological targets. Further research is warranted to explore the specific biological profile of this compound and its potential therapeutic applications.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on this compound. While specific experimental data for this compound is scarce, this document offers a foundational understanding of its structure, a plausible synthetic route with a detailed proposed protocol, and an outlook on its potential in medicinal chemistry. It is anticipated that this information will be a valuable resource for researchers and professionals in the field of drug development. Further experimental investigation is necessary to fully characterize its physicochemical properties and biological activities.

References

The Multifaceted Biological Activities of Pyrazolyl Methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2] Among the vast array of pyrazole-containing compounds, pyrazolyl methanol derivatives have emerged as a particularly promising class, exhibiting significant potential in the fields of oncology, infectious diseases, and inflammation. This technical guide provides an in-depth exploration of the biological activities of pyrazolyl methanol derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrazolyl methanol derivatives have shown remarkable efficacy as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4][5] A significant body of research highlights their ability to target and inhibit key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5][6]

Quantitative Data on Anticancer Activity

The anticancer potential of pyrazolyl methanol derivatives is underscored by their potent inhibitory activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-linked Chalcone | MCF-7 (Breast) | 2.13 ± 0.80 | [7] |

| Pyrazole-linked Chalcone | SiHa (Cervical) | 4.34 ± 0.98 | [7] |

| Pyrazole-linked Chalcone | PC-3 (Prostate) | 4.46 ± 0.53 | [7] |

| Diphenyl Pyrazole-Chalcone | HNO-97 (Head and Neck) | 10 | [8] |

| 1,3,5-Trisubstituted Pyrazole | Huh7 (Liver) | 1.6 | [9] |

| 1,3,5-Trisubstituted Pyrazole | MCF-7 (Breast) | 3.3 | [9] |

| 1,3,5-Trisubstituted Pyrazole | HCT116 (Colon) | 1.1 | [9] |

| Pyrazole Benzamide | HCT-116 (Colon) | 7.74 - 82.49 (µg/mL) | [3] |

| Pyrazole Benzamide | MCF-7 (Breast) | 4.98 - 92.62 (µg/mL) | [3] |

| Pyrazole-based Hybrids | A549 (Lung) | 42.79 | [5] |

| Indenopyrazole Analogue | Various | Nanomolar potency | [10] |

| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [11] |

Signaling Pathway Inhibition

The anticancer activity of many pyrazolyl methanol derivatives stems from their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.

Caption: Inhibition of key cancer signaling pathways by pyrazolyl methanol derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazolyl methanol derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[12][13] Their antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in these pathogens.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various pyrazolyl methanol derivatives against different microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolyl 1,3,4-Thiadiazine | Staphylococcus aureus | 62.5 - 125 | [13] |

| Pyrazolyl 1,3,4-Thiadiazine | Candida albicans | 2.9 - 7.8 | [13] |

| Substituted Pyrazole | Escherichia coli | 0.25 | [14] |

| Substituted Pyrazole | Streptococcus epidermidis | 0.25 | [14] |

| Substituted Pyrazole | Aspergillus niger | 1 | [14] |

| Pyrazole-based Sulfonamide | Various bacteria and fungi | Potent activity | [15] |

| Pyrazole Acetohydrazide | Various bacteria and fungi | Significant potential | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases. Pyrazolyl methanol derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[14][17][18]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been evaluated in various in vitro and in vivo models.

| Compound | Assay | Activity | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced rat paw edema | Better than Diclofenac sodium | [14] |

| Pyrazoline derivative | Carrageenan-induced paw edema | Potent inhibition | [17] |

| Pyrazole derivative (6g) | IL-6 expression in BV2 cells | IC50 = 9.562 µM | [19] |

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of pyrazolyl methanol derivatives is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[19]

Caption: Inhibition of the NF-κB signaling pathway by pyrazolyl methanol derivatives.

Experimental Protocols

The synthesis and biological evaluation of pyrazolyl methanol derivatives involve a series of well-established experimental procedures.

General Synthesis of Pyrazolyl Methanol Derivatives

A common synthetic route to pyrazolyl methanol derivatives involves the Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring, followed by reduction or further reaction of the aldehyde. A generalized workflow is presented below.[20]

References

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srrjournals.com [srrjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors [mdpi.com]

- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmatutor.org [pharmatutor.org]

- 19. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical compound (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, including its chemical identifiers, relevant synthesis protocols, and a review of the biological activities associated with this class of molecules. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Core Compound Identifiers

Precise identification of chemical compounds is critical for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 494214-31-2[1][2] |

| IUPAC Name | This compound |

| Molecular Formula | C7H12N2O |

| SMILES | C1=C(CO)C(=NN1CC)C |

| InChI | InChI=1S/C7H12N2O/c1-3-9-7(2)5(4-10)6-8-9/h6,10H,3-4H2,1-2H3 |

| InChIKey | N/A |

Synthesis and Experimental Protocols

A representative synthetic workflow is outlined below:

General Experimental Protocol for the Synthesis of 4-Hydroxymethyl Pyrazoles (Illustrative):

-

Synthesis of the Pyrazole Core: The formation of the 1,5-substituted pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target molecule, this would involve the reaction of a suitable beta-diketone with ethylhydrazine.

-

Formylation of the Pyrazole Ring: The introduction of a formyl group at the 4-position of the pyrazole ring can be accomplished via the Vilsmeier-Haack reaction. This reaction typically employs phosphoryl chloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

-

Reduction of the Formyl Group: The final step involves the reduction of the 4-formylpyrazole to the corresponding 4-hydroxymethylpyrazole. This reduction can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.

-

Procedure: To a solution of the 4-formylpyrazole in methanol, cooled in an ice bath, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

-

Biological and Pharmacological Context

While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Derivatives of pyrazole are known to exhibit a wide range of biological activities.

The biological relevance of substituted pyrazoles can be broadly categorized, and a logical relationship for their potential mechanism of action is depicted below:

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, LD50) specifically for this compound. Research in this area is encouraged to elucidate the specific biological and toxicological profile of this compound. The table below is provided as a template for future data compilation.

| Data Type | Value | Units | Assay Conditions | Reference |

| IC50 | - | µM | - | - |

| Ki | - | µM | - | - |

| LD50 | - | mg/kg | - | - |

| Solubility | - | mg/mL | - | - |

| LogP | - | - | - | - |

Conclusion

This compound is a substituted pyrazole with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical identity and outlines general synthetic approaches. The well-established biological activities of the pyrazole scaffold suggest that this compound and its analogs could be valuable starting points for the development of novel therapeutic agents. Further experimental studies are required to fully characterize its physicochemical properties, biological activity, and therapeutic potential.

References

A Technical Guide to Substituted Pyrazole Methanols: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole methanols represent a promising class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of substituted pyrazole methanols, focusing on their synthesis, quantitative biological data, and detailed experimental protocols to aid researchers in their drug discovery and development endeavors.

Core Synthesis Strategies

The synthesis of substituted pyrazole methanols typically involves a two-step process: the formation of a pyrazole-4-carbaldehyde intermediate followed by its reduction to the corresponding methanol.

A prevalent method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, commonly generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic or heterocyclic ring. In the context of pyrazole synthesis, hydrazones are frequently used as precursors, which undergo cyclization and formylation in a one-pot reaction.[1][2][3]

Once the pyrazole-4-carbaldehyde is obtained, the crucial next step is its reduction to the corresponding pyrazolylmethanol. While specific protocols for this reduction step for a wide range of substituted pyrazole-4-carbaldehydes are not extensively detailed in the readily available literature, standard reducing agents for aldehydes, such as sodium borohydride (NaBH₄) in an alcoholic solvent, are commonly employed for this transformation.

The general synthetic workflow can be visualized as follows:

Biological Activities and Quantitative Data

Substituted pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer and antimicrobial effects.[6][7][8][9][10][11][12][13] While comprehensive quantitative data specifically for substituted pyrazole methanols is an emerging area of research, the existing data for related pyrazole structures provides a strong rationale for their investigation.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted pyrazoles against various cancer cell lines.[6][9][13][14][15][16][17][18][19] The mechanism of action often involves the inhibition of critical cellular targets such as protein kinases.[20] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Selected Substituted Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine derivatives | Various | Varies | [20] |

| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative (Compound 7) | A549 (Lung Carcinoma) | 6.52 | [13] |

| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative (Compound 7) | PC3 (Prostate Cancer) | 9.13 | [13] |

| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative (Compound 2) | HepG2 (Hepatocellular Carcinoma) | 9.13 | [13] |

| Thiophene-based N-phenyl pyrazoline (Pyrazoline 5) | T47D (Breast Cancer) | < 29.62 | [18] |

| Thiophene-based N-phenyl pyrazoline (Pyrazoline 5) | 4T1 (Breast Cancer) | < 29.62 | [18] |

| Thiophene-based N-phenyl pyrazoline (Pyrazoline 5) | HeLa (Cervical Cancer) | < 29.62 | [18] |

| Thiophene-based N-phenyl pyrazoline (Pyrazoline 5) | WiDr (Colon Cancer) | < 29.62 | [18] |

| 1H-Benzofuro[3,2-c]pyrazole derivative (4a) | A549 (Lung Cancer) | 0.19 | [17] |

| 1H-Benzofuro[3,2-c]pyrazole derivative (4a) | K562 (Leukemia) | 0.26 | [17] |

| Pyrazole derivative (5b) | K562 (Leukemia) | 0.021 | [17] |

| Pyrazole derivative (5b) | A549 (Lung Cancer) | 0.69 | [17] |

Note: The data presented is for a variety of substituted pyrazole derivatives, highlighting the potential of the scaffold. Data for pyrazole methanols is still emerging.

Antimicrobial Activity

The pyrazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents.[7][8][10][11][12][13] The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Substituted Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazole (Compound 30) | Gram-positive bacteria | 6.25 | [8] |

| Pyrazole analogue (Compound 3) | Escherichia coli | 0.25 | [10] |

| Pyrazole analogue (Compound 4) | Streptococcus epidermidis | 0.25 | [10] |

| Pyrazole analogue (Compound 2) | Aspergillus niger | 1 | [10] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 - 125 | [7] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 | [7] |

| Pyrazole derivative (Compound 4e) | Streptococcus pneumoniae | 15.6 | [21] |

| Pyrazole derivative incorporating thiazol-4-one (Compound 7b) | Various pathogens | 0.22 - 0.25 | [12] |

| 5-Amino functionalized pyrazole (Compound 3c) | Staphylococcus genus (MDR) | 32 - 64 | [11] |

| 5-Amino functionalized pyrazole (Compound 4b) | Staphylococcus genus (MDR) | 32 - 64 | [11] |

Note: The data presented is for a variety of substituted pyrazole derivatives, highlighting the potential of the scaffold. Data for pyrazole methanols is still emerging.

Experimental Protocols

Synthesis of 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction[2]

This protocol describes a general procedure for the synthesis of pyrazole-4-carbaldehyde precursors.

Step 1: Synthesis of Hydrazones

-

A mixture of a para-substituted acetophenone (40 mmol) and phenylhydrazine (40 mmol) in ethanol (5 mL) with a catalytic amount of glacial acetic acid (2 drops) is prepared.

-

The reaction mixture is subjected to microwave irradiation at 200 W for 5–15 minutes with intermittent cooling.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice.

-

The resulting solid hydrazone is filtered, washed with water, and dried.

Step 2: Vilsmeier-Haack Formylation

-

The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.

-

A solution of the hydrazone (10 mmol) from Step 1 in acetonitrile (3 mL) is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

The reaction mixture is then brought to room temperature and subjected to microwave irradiation, ramping the temperature to 60°C with a holding time of 5-15 minutes.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction is quenched with crushed ice and neutralized with a saturated aqueous potassium carbonate solution.

-

The precipitated product, the 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehyde, is filtered, washed with cold water, and recrystallized from ethanol.

General Procedure for the Reduction of Pyrazole-4-carbaldehyde to Pyrazolylmethanol

-

The substituted pyrazole-4-carbaldehyde (1 mmol) is dissolved in methanol (10 mL) in a round-bottom flask.

-

The solution is cooled to 0°C in an ice bath.

-

Sodium borohydride (NaBH₄) (1.2 mmol) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1-2 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude pyrazolylmethanol.

-

The crude product can be purified by column chromatography on silica gel.

In Vitro Anticancer Screening: MTT Assay[6]

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 3 x 10⁵ cells/well) and incubated overnight to allow for cell attachment.[6]

-

Compound Treatment: The test compounds (substituted pyrazole methanols) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with vehicle (DMSO) and a standard anticancer drug (e.g., 5-fluorouracil) are also included.[6]

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plates are incubated for an additional period (e.g., 4 hours), during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[22]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from an overnight culture to a concentration of approximately 1.5 x 10⁸ CFU/mL.[22]

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.

-

Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included. A standard antibiotic is also tested as a positive control for inhibition.

-

Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

While specific signaling pathways for substituted pyrazole methanols are not yet extensively elucidated, many pyrazole-containing drugs exert their effects by targeting key enzymes in cellular signaling cascades, particularly protein kinases. The general structure of a pyrazole-based kinase inhibitor often involves the pyrazole core acting as a scaffold to present various substituents that interact with the ATP-binding pocket of the kinase, thereby inhibiting its activity.

This competitive inhibition of ATP binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactive in diseases like cancer. Further research is needed to identify the specific kinase targets and signaling pathways modulated by substituted pyrazole methanols.

Conclusion

Substituted pyrazole methanols are a class of compounds with significant potential for the development of new therapeutic agents. This technical guide has provided an overview of their synthesis, a summary of the biological activities of related pyrazole derivatives, and detailed experimental protocols to facilitate further research. The provided data and methodologies offer a solid foundation for scientists and researchers to design, synthesize, and evaluate novel substituted pyrazole methanols with improved efficacy and selectivity for various therapeutic targets. Future work should focus on generating more extensive quantitative structure-activity relationship (QSAR) data for this specific subclass of pyrazoles to guide the rational design of next-generation drug candidates.

References

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. degres.eu [degres.eu]

- 3. jocpr.com [jocpr.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijpbs.com [ijpbs.com]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of novel pyrazole compounds

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a foundational scaffold in modern medicinal chemistry.[1][2][3][4] Recognized for its structural versatility, the pyrazole core is present in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities.[1][2][3][5][6][7] Prominent examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil, which underscore the therapeutic relevance of pyrazole-based molecules.[1][2][7] The value of this scaffold is rooted in its unique physicochemical properties, including its ability to participate in hydrogen bonding, which contributes to favorable drug-target interactions.[3][8] This guide offers a comprehensive overview for researchers and drug development professionals, covering contemporary synthetic methodologies, key therapeutic applications, detailed experimental protocols, and structure-activity relationships pertinent to the development of novel pyrazole compounds.

I. Modern Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring has progressed from classical condensation reactions to more efficient and regioselective modern strategies, including catalytic and multicomponent reactions.[3][5] These advancements provide access to a broader chemical space with improved yields.[6][9]

Classical Synthesis: Cyclocondensation Reactions

The most traditional and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][6][7][10] This approach remains a fundamental strategy for creating a variety of pyrazole structures.[10] A key consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial reaction can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[10][11]

[3+2] Cycloaddition Reactions

A powerful and often more regioselective strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[3][6][12] This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene.[3][6][12][13] This approach is highly valued for its ability to construct polysubstituted pyrazoles with controlled regiochemistry.[12]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, represent a highly efficient strategy for synthesizing complex pyrazole derivatives.[14] These reactions are prized for their atom economy, reduced number of purification steps, and the ability to rapidly generate diverse molecular libraries.[14] For instance, a one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine can produce pyrazolines, which are then oxidized to pyrazoles.[14]

General Experimental Workflow

The discovery of novel pyrazole compounds follows a structured workflow, from initial synthesis to biological evaluation. This process involves the careful selection of starting materials, the chosen synthetic route, purification and characterization of the final compounds, and subsequent screening for biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. benchchem.com [benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Role of (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities. This technical guide focuses on the specific derivative, (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol, a molecule of interest for its potential pharmacological applications. While direct experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview based on the well-established chemistry and biological activities of structurally related pyrazole derivatives. This guide outlines a plausible synthetic route, discusses potential biological activities based on analogous compounds, provides detailed experimental protocols for assessing its efficacy, and visualizes a key signaling pathway often modulated by pyrazole-based inhibitors.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is present in a variety of clinically used drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity and pharmacokinetic profiles. The compound of interest, this compound, features an ethyl group at the N1 position, a methyl group at the C5 position, and a hydroxymethyl group at the C4 position, suggesting potential for novel therapeutic applications.

Synthesis of this compound

The proposed synthesis is a two-step process:

-

Step 1: Knorr Pyrazole Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate. This step involves the condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with ethylhydrazine. The regioselectivity of the reaction is expected to favor the desired N1-ethyl isomer.

-

Step 2: Reduction of the Ester to the Alcohol. The resulting pyrazole-4-carboxylate is then reduced to the corresponding 4-(hydroxymethyl)pyrazole, this compound, using a suitable reducing agent like lithium aluminum hydride.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Knorr Pyrazole Synthesis (General)

This protocol is a general guideline for the Knorr synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4]

Materials:

-

1,3-dicarbonyl compound (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) (1 equivalent)

-

Hydrazine derivative (e.g., ethylhydrazine) (1-1.2 equivalents)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

-

Reaction vessel (round-bottom flask)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating apparatus (heating mantle or oil bath)

-

Condenser

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in the chosen solvent in the reaction vessel.

-

Add the hydrazine derivative to the solution. If using a salt form of the hydrazine, a base may be required to liberate the free hydrazine.

-

If desired, add a catalytic amount of acid.

-

Attach the condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not available, the broader class of pyrazole derivatives exhibits a wide range of pharmacological activities. This provides a basis for speculating on the potential therapeutic applications of the target compound.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Biological Activity | Target/Mechanism (Examples) | Key Structural Features | References |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | N-aryl substitution, trifluoromethyl group at C3 | |

| Anticancer | Kinase inhibition (e.g., Akt, ERK, CDK), induction of apoptosis | Varied substitutions on the pyrazole ring and attached aryl groups | [1][5][6][7][8] |

| Antimicrobial | Disruption of microbial cell processes | Halogenated phenyl rings, heterocyclic substituents | [2] |

| Analgesic | Modulation of pain pathways | N-phenyl substitution | [2] |

The specific substitutions on this compound—an N1-ethyl group, a C5-methyl group, and a C4-hydroxymethyl group—may confer unique properties. The hydroxymethyl group, in particular, can act as a hydrogen bond donor and acceptor, potentially influencing interactions with biological targets.

Experimental Protocols for Biological Evaluation

To elucidate the medicinal chemistry role of this compound, its biological activity must be assessed. The following are detailed, generalized protocols for common in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound (test compound)

-

Positive control (e.g., doxorubicin)

-

Vehicle control (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control and a positive control. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

This compound (test compound)

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Growth control (no compound)

-

Sterility control (no inoculum)

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[1][5][7][8] A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: A simplified PI3K/Akt/mTOR signaling pathway potentially targeted by pyrazole inhibitors.

In this hypothetical scenario, this compound could act as an inhibitor of a key kinase, such as Akt, thereby blocking downstream signaling that promotes cell proliferation and survival, and ultimately leading to apoptosis in cancer cells.

Conclusion

While this compound is not yet a well-characterized compound, its pyrazole core suggests significant potential for medicinal chemistry applications. This guide provides a framework for its synthesis and biological evaluation, drawing upon the extensive knowledge of related pyrazole derivatives. The proposed synthetic route is feasible, and the detailed protocols for assessing anticancer and antimicrobial activities offer a starting point for investigating its therapeutic potential. Further research is warranted to synthesize this compound and explore its biological properties, which may lead to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchhub.com [researchhub.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

Therapeutic Targets of Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to compounds with diverse pharmacological activities. Pyrazole derivatives have been successfully developed into drugs targeting a variety of biological macromolecules, demonstrating their significance in therapeutic interventions for a broad spectrum of diseases, including cancer, inflammation, and neurological disorders.

This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives. It summarizes quantitative data on their inhibitory and binding activities, details the experimental protocols used for their evaluation, and visualizes the critical signaling pathways they modulate.

Key Therapeutic Target Classes

Pyrazole derivatives have been shown to interact with several major classes of therapeutic targets, primarily enzymes and G-protein coupled receptors (GPCRs).

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery. Numerous pyrazole derivatives have been identified as potent kinase inhibitors.

Quantitative Data: Pyrazole Derivatives as Kinase Inhibitors

| Compound Class/Example | Target Kinase(s) | IC50 Values | Reference Compound(s) |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 | Haspin: 57 nM - 66 nM | - |

| Pyrazolyl Benzimidazoles | Aurora A, Aurora B | Aurora A: 28.9 nM, Aurora B: 2.2 nM | - |

| Afuresertib Analogs | Akt1 | 1.3 nM | Uprosertib |

| Pyrazole-based Derivatives | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.192 - 0.924 µM | AT7518 |

| Pyrazoline Benzenesulfonamides | VEGFR2, EGFR, HER2 | VEGFR2: 0.135 - 0.218 µM, HER2: 0.253 - 0.496 µM, EGFR: 0.574 µM | Sorafenib, Erlotinib |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Objective: To quantify the potency of a pyrazole derivative as a kinase inhibitor.

Materials:

-

Purified recombinant human kinase enzyme (e.g., JAK, Akt, CDK).

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[1]

-

Peptide or protein substrate specific to the kinase.

-

Adenosine triphosphate (ATP), often radiolabeled ([γ-33P]ATP or [γ-32P]ATP).

-

Test pyrazole derivative dissolved in dimethyl sulfoxide (DMSO).

-

96-well or 384-well assay plates.

-

Phosphocellulose paper or other suitable method for separating phosphorylated and unphosphorylated substrate.

-

Scintillation counter or luminescence plate reader (for non-radioactive methods like ADP-Glo™).

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test pyrazole derivative in DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations for the assay.

-

Assay Reaction:

-

In the wells of the assay plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control/blank (no enzyme).

-

Add the purified kinase enzyme to all wells except the blank.

-

Add the specific peptide substrate.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes), allowing the phosphorylation reaction to proceed.

-

Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP is washed away.

-

Detection: Quantify the amount of phosphorylated substrate by measuring the radioactivity using a scintillation counter. For non-radioactive assays, measure the generated signal (e.g., luminescence from ADP formation) using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways Modulated by Kinase Inhibitors

Pyrazole-based kinase inhibitors frequently target key nodes in oncogenic signaling pathways. Diagrams for the PI3K/AKT and MAPK/ERK pathways are provided below.

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and growth.

Caption: The MAPK/ERK signaling cascade, crucial for cell proliferation and differentiation.

Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole derivatives, most notably Celecoxib, have been developed as selective COX-2 inhibitors, offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]

Quantitative Data: Pyrazole Derivatives as COX Inhibitors

| Compound Example | Target Enzyme | IC50 Value | Selectivity (COX-1/COX-2) |

| Celecoxib | COX-2 | 50 nM (human) | ~600-fold for human COX-2 over ovine COX-1 |

| 3,5-diarylpyrazole | COX-2 | 0.01 µM | - |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 µM (COX-2) | - |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common fluorometric or LC-MS/MS-based method to assess the inhibitory activity of compounds against COX-2.

Objective: To determine the IC50 of a pyrazole derivative against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme.

-

COX Assay Buffer.

-

Arachidonic acid (substrate).

-

Test pyrazole derivative (e.g., Celecoxib as a positive control inhibitor).

-

Detection method components:

Methodology:

-

Reagent Preparation: Reconstitute the recombinant COX-2 enzyme according to the supplier's instructions. Prepare working solutions of the assay buffer, arachidonic acid, and the detection probe/reagents.

-

Compound Plating: Add serial dilutions of the test pyrazole derivative to the wells of a 96-well plate. Include wells for Enzyme Control (no inhibitor) and Inhibitor Control (a known inhibitor like Celecoxib).[3]

-

Pre-incubation: Add the COX-2 enzyme and any necessary cofactors to the wells containing the test compounds and controls. Pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Reaction and Detection:

-

Fluorometric: Immediately begin kinetic measurement of fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) using a plate reader. The increase in fluorescence is proportional to COX-2 activity.[3]

-

LC-MS/MS: Allow the reaction to proceed for a defined period, then terminate it. Process the samples and analyze the amount of PGE2 product using a validated LC-MS/MS method.[4]

-

-

Data Analysis:

-

For each test compound concentration, calculate the rate of reaction (fluorometric) or the total product formed (LC-MS/MS).

-

Determine the percent inhibition relative to the Enzyme Control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Signaling Pathway Modulated by COX-2 Inhibitors

COX-2 is a key enzyme in the inflammatory cascade and is often regulated by the NF-κB signaling pathway.

Caption: The canonical NF-κB signaling pathway leading to the expression of inflammatory genes like COX-2.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. Pyrazole derivatives have been developed as potent modulators of several GPCRs, notably the cannabinoid receptor 1 (CB1).

Quantitative Data: Pyrazole Derivatives as GPCR Ligands

| Compound Example | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC50 / Emax) |

| Rimonabant | Cannabinoid Receptor 1 (CB1) | ~1-10 nM | Antagonist/Inverse Agonist |

| Rimonabant Analog (Cmpd 34) | Cannabinoid Receptor 1 (CB1) | 6.9 nM | Agonist (EC50 = 46 nM, Emax = 135%) |

Experimental Protocol: CB1 Receptor [35S]GTPγS Binding Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.

Objective: To determine the functional activity of a pyrazole derivative at the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 cells).

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Guanosine diphosphate (GDP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

-

A known CB1 agonist (e.g., CP-55,940) and antagonist (e.g., Rimonabant).

-

Test pyrazole derivative dissolved in DMSO.

-

Scintillation vials and fluid.

-

Glass fiber filters and a cell harvester.

Methodology:

-

Reaction Setup: In assay tubes, combine the cell membrane preparation, GDP (to ensure G-proteins are in their inactive state), and the assay buffer.

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of the test pyrazole derivative.

-

Antagonist Mode: Add a fixed concentration of a known CB1 agonist (e.g., CP-55,940 at its EC50) along with increasing concentrations of the test pyrazole derivative.

-

-

Pre-incubation: Pre-incubate the mixture at 30°C for a short period.

-

Initiation: Start the binding reaction by adding [35S]GTPγS.

-

Incubation: Incubate at 30°C for 60-90 minutes to allow for G-protein activation and the binding of [35S]GTPγS.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Agonist Mode: Plot the specific binding (cpm) against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist Mode: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of the test compound to determine its IC50, which can then be used to calculate its antagonist affinity (Kb).

-

Drug Discovery and Evaluation Workflow

The identification and development of novel pyrazole derivatives as therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.

Caption: A generalized workflow for enzyme inhibitor drug discovery.

Conclusion

The pyrazole scaffold is a cornerstone in the development of targeted therapeutics. Its derivatives have demonstrated potent and often selective activity against a wide array of clinically relevant targets, including protein kinases, cyclooxygenases, and GPCRs. The ability to systematically modify the pyrazole core allows for the fine-tuning of pharmacological properties, leading to the discovery of novel drug candidates with improved efficacy and safety profiles. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable heterocyclic compound.

References

(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of applications in medicinal chemistry and drug discovery, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates available data on the target molecule, presents a detailed experimental protocol for its synthesis, and explores a representative signaling pathway relevant to the potential anticancer mechanism of action for this class of compounds. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Physicochemical Properties

Precise experimental physicochemical data for this compound (CAS No: 494214-31-2) is not extensively available in public literature. The following table summarizes computed properties based on data available for isomeric and structurally related compounds, providing estimated values for key molecular descriptors.

| Property | Value (Computed/Estimated) | Data Source |

| Molecular Formula | C₇H₁₂N₂O | - |

| Molecular Weight | 140.18 g/mol | PubChem (isomer data)[1] |

| IUPAC Name | This compound | - |

| CAS Number | 494214-31-2 | Chemical Vendors[2][3][4] |

| XLogP3 | 0.1 | PubChem (isomer data)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (isomer data)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (isomer data)[1] |

| Rotatable Bond Count | 2 | PubChem (isomer data)[1] |

| Exact Mass | 140.094963011 Da | PubChem (isomer data)[1] |

| Monoisotopic Mass | 140.094963011 Da | PubChem (isomer data)[1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem (isomer data)[1] |

| Heavy Atom Count | 10 | PubChem (isomer data)[1] |

| Complexity | 108 | PubChem (isomer data)[1] |

A Safety Data Sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[5]

Synthesis and Experimental Protocols

The synthesis of this compound is most practically achieved through the reduction of its corresponding aldehyde, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. The following is a detailed experimental protocol for this transformation.

Synthesis of this compound via Reduction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established procedures for the reduction of heterocyclic aldehydes.

Materials and Reagents:

-

1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-